molecular formula C17H22N6O B10952872 9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10952872
M. Wt: 326.4 g/mol
InChI Key: VXGXOORHXWQZJY-UHFFFAOYSA-N
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Description

The compound 9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a quinazoline ring. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the construction of the triazole and quinazoline rings through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antifungal, and antibacterial activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazolines and pyrazole derivatives, such as:

  • 1H-pyrazole-5-carboxamide derivatives
  • 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine derivatives
  • N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine

Uniqueness

The uniqueness of 9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

9-(1-ethyl-5-methylpyrazol-4-yl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H22N6O/c1-5-22-10(2)11(8-19-22)15-14-12(6-17(3,4)7-13(14)24)21-16-18-9-20-23(15)16/h8-9,15H,5-7H2,1-4H3,(H,18,20,21)

InChI Key

VXGXOORHXWQZJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2C3=C(CC(CC3=O)(C)C)NC4=NC=NN24)C

Origin of Product

United States

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